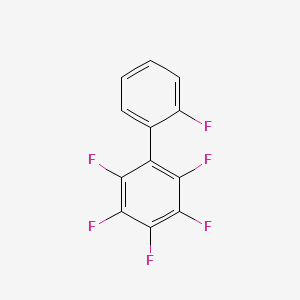

2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl

Description

Significance of Organofluorine Compounds in Contemporary Science

Organofluorine chemistry, which focuses on compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The C-F bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated molecules.

This enhanced stability is highly valued in the pharmaceutical industry, where approximately 20% of all modern medicines contain fluorine. nih.gov Fluorination can improve a drug's metabolic resistance, increasing its bioavailability and efficacy. acs.org Notable examples include widely used antidepressants and cancer treatments. nih.gov In agrochemicals, fluorine substitution is utilized to create more potent and persistent herbicides and pesticides. acs.org Furthermore, organofluorine compounds are integral to materials science, leading to the development of polymers with high chemical inertness and thermal resistance, such as polytetrafluoroethylene (PTFE). nih.gov They also play a crucial role in advanced applications like positron emission tomography (PET) imaging, where the radioactive isotope fluorine-18 (B77423) is used for diagnostics. nih.gov

Overview of Polyfluorinated Aromatic Systems and their Unique Attributes

Polyfluorinated aromatic systems are a class of compounds where multiple hydrogen atoms on an aromatic ring are replaced by fluorine atoms. This extensive fluorination imparts a unique set of attributes. A primary characteristic is their high electron affinity; the strongly electronegative fluorine atoms withdraw electron density from the aromatic π-system, making the ring electron-deficient. orientjchem.org This electronic modification is fundamental to their application in materials science, particularly in organic electronics where they can serve as electron-transport layers.

Perfluoroarenes, aromatic compounds in which all hydrogens are substituted with fluorine, exhibit distinctive intermolecular interactions. These include fluorine-fluorine interactions and so-called "arenes-perfluoroarenes" stacking, where the electron-poor fluorinated ring interacts favorably with an electron-rich aromatic system. These non-covalent forces are crucial for controlling the self-assembly and packing of molecules in crystalline structures, a key aspect in the design of functional materials like liquid crystals and organic semiconductors. orientjchem.orgchemsec.org The chemical and thermal stability conferred by the numerous C-F bonds also makes these systems highly robust for applications in demanding environments. getenviropass.com

Structural and Electronic Context of 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl within Fluorinated Biphenyls

The compound this compound is a fascinating example within the family of fluorinated biphenyls due to its specific and asymmetric substitution pattern. Its structure consists of two phenyl rings linked by a single bond, with one ring being pentafluorinated and the other having a single fluorine atom at an ortho position (C2').

Structural Attributes: Atropisomerism

A defining feature of this molecule is its axial chirality, a phenomenon known as atropisomerism. pharmaguideline.com In biphenyl (B1667301) systems, bulky substituents at the ortho positions (2, 2', 6, and 6') can sterically hinder rotation around the central carbon-carbon single bond. slideshare.net In this compound, the presence of fluorine atoms at both the C2 and C2' positions creates a significant energy barrier to rotation. nih.govacs.org This restriction forces the two phenyl rings into a stable, non-planar (twisted) conformation, preventing the interconversion of the resulting enantiomers under normal conditions. pharmaguideline.comresearchgate.net Molecules exhibiting this property can be resolved into individual, optically active isomers. The rotational barrier in such ortho-substituted biphenyls is a key parameter determining their stereochemical stability.

Electronic Attributes

The electronic properties of this compound are dominated by the strong inductive effect of the six fluorine atoms. These atoms pull electron density from both aromatic rings, rendering the entire biphenyl system electron-deficient. acs.orgresearchgate.net This property makes the molecule susceptible to nucleophilic aromatic substitution, a characteristic reaction of highly fluorinated arenes. wikipedia.org The asymmetric distribution of fluorine atoms—five on one ring and one on the other—is expected to generate a significant molecular dipole moment, influencing its solubility and its interactions with other polar molecules and external electric fields.

| Property | Description | Implication for this compound |

| Substitution Pattern | Asymmetric: one pentafluorinated ring, one mono-ortho-fluorinated ring. | Leads to a significant molecular dipole moment. |

| Key Structural Feature | Fluorine atoms at the 2 and 2' (ortho) positions. | Causes steric hindrance, restricting rotation around the C-C single bond. |

| Resulting Isomerism | Atropisomerism (Axial Chirality). | The molecule is chiral and can be resolved into stable enantiomers. nih.govpharmaguideline.com |

| Electronic Nature | Highly electron-deficient π-system due to six electronegative fluorine atoms. | Enhanced susceptibility to nucleophilic attack; unique intermolecular interactions. acs.orgwikipedia.org |

Research Landscape and Emerging Frontiers in Highly Fluorinated Aromatic Chemistry

The field of highly fluorinated aromatic chemistry is a dynamic area of research, driven by the demand for novel materials with tailored properties for advanced applications. researchgate.nettandfonline.com A major frontier is the development of more efficient and selective synthetic methodologies. While classical methods like the Ullmann coupling have been used for synthesizing fluorinated biaryls, modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become more prominent. orientjchem.orgwikipedia.orgmarquette.edu Research is focused on expanding the scope of these reactions to accommodate highly electron-poor fluorinated substrates, which can be challenging to couple effectively. acs.orgnih.govresearchgate.net

Emerging research also explores the unique applications of these compounds. In materials science, there is a strong focus on designing complex polyfluorinated aromatic architectures for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. researchgate.net The predictable self-assembly driven by arene-perfluoroarene interactions is being harnessed to create highly ordered thin films. Furthermore, the development of novel fluorinated liquid crystals continues to be an active area, leveraging the unique dielectric and optical properties that fluorine imparts. The synthesis of novel, complex polyfluorinated aromatic compounds remains a key objective, promising new materials with unprecedented properties.

Structure

3D Structure

Properties

CAS No. |

41877-27-4 |

|---|---|

Molecular Formula |

C12H4F6 |

Molecular Weight |

262.15 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C12H4F6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |

InChI Key |

VPBBMLNMHNDQOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 ,3,4,5,6 Hexafluoro 1,1 Biphenyl

Reaction Mechanisms in Polyfluorinated Aromatic Systems

The dense fluorination on the biphenyl (B1667301) scaffold significantly alters the electronic properties of the aromatic rings, making them electron-deficient. This property is central to understanding their reactivity, especially towards nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluoroarenes. nih.gov Unlike typical aromatic rings which are nucleophilic, the high electronegativity of fluorine atoms renders the aromatic core of fluoroarenes electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. youtube.comfrontiersin.org

First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity to form a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comfrontiersin.org This intermediate is stabilized by the presence of electron-withdrawing groups, a role fulfilled effectively by the numerous fluorine atoms in polyfluorinated systems. masterorganicchemistry.comwikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

A key feature of SNAr reactions on fluoroarenes is that fluoride (B91410), typically a poor leaving group in other substitution reactions, is readily displaced. This is because the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly activates the ring for this initial attack, making fluoroarenes suitable substrates for this transformation. youtube.comnih.gov

| Feature | Description |

| Substrate | Electron-deficient aromatic ring (e.g., polyfluoroarenes). masterorganicchemistry.com |

| Attacking Species | Nucleophile. masterorganicchemistry.com |

| Key Intermediate | Meisenheimer complex (anionic σ-complex). wikipedia.orgfrontiersin.org |

| Mechanism | Stepwise Addition-Elimination. youtube.com |

| Rate-Determining Step | Formation of the Meisenheimer complex. masterorganicchemistry.com |

| Leaving Group | Halide, often fluoride in polyfluoroaromatic systems. nih.govnih.gov |

This interactive table summarizes the key features of the SNAr reaction mechanism in fluoroarenes.

Beyond SNAr, C–F bonds in fluorinated aromatic compounds can be activated through oxidative pathways, often mediated by transition metals. The oxidative addition of a C–F bond to a low-valent transition metal center is a fundamental step in many catalytic cycles. rsc.org This process involves the metal inserting into the C–F bond, forming an organometallic species with new metal-carbon and metal-fluoride bonds. rsc.orgyork.ac.uk Nickel and palladium complexes have been frequently utilized for this purpose. rsc.orgmdpi.com For instance, Ni(0) complexes have been shown to activate the C–F bonds of hexafluorobenzene (B1203771). rsc.org

Computational and experimental studies have shown that for partially fluorinated arenes, there is a competition between C–H and C–F bond activation. While C–H bonds are weaker, the reaction to cleave a C–F bond and form a metal-fluoride bond is often more exothermic. researchgate.net The choice between C–H and C–F activation depends on the specific metal, its ligands, and the substrate's fluorination pattern. researchgate.netrsc.org

Another oxidative pathway involves biomimetic systems. Detailed studies using N-bridged diiron-phthalocyanine complexes have shown that perfluorinated arenes like hexafluorobenzene can be activated in the presence of H₂O₂. manchester.ac.uknih.gov The proposed mechanism does not involve direct C-F cleavage but begins with a rate-determining electrophilic C–O addition, followed by a 1,2-fluoride shift to form a ketone intermediate. nih.gov This pathway represents a completely different approach to the functionalization of highly fluorinated aromatic rings compared to traditional C-H hydroxylation mechanisms. manchester.ac.uknih.gov Advanced oxidation processes utilizing radicals like sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) can also contribute to the degradation of polyfluorinated compounds, although perfluorinated systems are generally recalcitrant toward hydroxyl radical attack. nih.gov

The traditional textbook SNAr mechanism proceeds through a distinct Meisenheimer intermediate. acs.orgnih.gov However, recent experimental and computational studies have provided compelling evidence that many of these reactions, particularly those not involving highly activated substrates, proceed through a concerted mechanism (cSNAr). nih.govbris.ac.ukresearchgate.net In a cSNAr pathway, the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable intermediate. nih.govacs.org

The choice between a stepwise and a concerted pathway is influenced by several factors:

Substrate Electronics : Arenes with strong electron-withdrawing groups (like nitro groups) and fluoride leaving groups are most likely to proceed through a detectable Meisenheimer complex. bris.ac.ukresearchgate.net Computational studies suggest that substrates with a lower electron affinity favor a stepwise mechanism, while those with a higher electron affinity prefer a concerted route. acs.orgnih.gov

Leaving Group : Halides such as chloride, bromide, and iodide strongly favor a concerted mechanism. Stepwise profiles are more significant for reactions involving fluoride as the leaving group. acs.orgnih.gov

Counterion : The cation associated with the nucleophile can influence the mechanism. Smaller cations that can better stabilize the negative charge on the departing fluoride leaving group tend to favor a concerted pathway. acs.orgnih.gov

For many fluoroarenes that are not heavily activated by groups other than fluorine, the concerted pathway is now believed to be more common than previously assumed. nih.govbris.ac.uk

Directed C-H Bond Activation and Regioselectivity in Fluorinated Aromatics

A powerful strategy for the functionalization of fluoroarenes is the transition-metal-catalyzed activation of C–H bonds. acs.org This approach offers a direct method for forming new C–C or C–heteroatom bonds without pre-functionalization. nih.gov In polyfluorinated systems like hexafluorobiphenyl, the presence of multiple C–F bonds profoundly influences the regioselectivity of C–H activation.

The mechanism often involves a base-assisted process, such as the Concerted Metalation Deprotonation (CMD) or Ambiphilic Metal-Ligand Activation (AMLA) pathway, where a C–H bond is cleaved with the help of a base and the metal center. nih.govacs.org

A dominant factor controlling regioselectivity in the C–H activation of fluoroarenes is the "ortho-fluorine effect". acs.orgwhiterose.ac.uk This well-documented phenomenon describes the enhanced reactivity of C–H bonds located ortho to a fluorine substituent. whiterose.ac.ukox.ac.ukworktribe.com Fluorine atoms are known to promote ortho-C–H metalation, directing the functionalization to the adjacent position. researchgate.net

The origins of this effect are primarily thermodynamic. nih.gov While fluorine substitution strengthens the ortho C–H bond, it strengthens the corresponding metal-carbon (M–C) bond to an even greater extent. rsc.orgnih.gov This results in a thermodynamic preference for the formation of the metallated intermediate where the metal is bound ortho to a fluorine atom. rsc.orgnih.govox.ac.uk This preference has been confirmed through both experimental and computational studies, which show a large increase in M–C bond energy with ortho-fluorine substitution. rsc.org Consequently, even though the ortho C–H bond may be stronger, its activation is more energetically favorable, leading to high regioselectivity. researchgate.net

| Factor | Influence on Ortho-Fluorine Effect |

| C–H Bond Strength | The C–H bond ortho to fluorine is strengthened. rsc.org |

| M–C Bond Strength | The corresponding Metal-Carbon bond is strengthened to a greater degree. rsc.orgnih.gov |

| Thermodynamics | The overall C–H activation reaction becomes more energetically favorable at the ortho position. ox.ac.uk |

| Regioselectivity | Leads to a strong preference for C–H functionalization adjacent to a fluorine atom. acs.orgresearchgate.net |

This interactive table outlines the key factors contributing to the ortho-fluorine effect.

This effect has been observed in reactions mediated by various transition metals, including manganese, palladium, nickel, and platinum, and is a critical principle for predicting and controlling the outcome of C–H functionalization reactions on polyfluorinated aromatic compounds. acs.orgwhiterose.ac.ukox.ac.uk

Annulation and Cyclization Reactions Involving Fluorinated Biphenyl Precursors

Fluorinated biphenyls are valuable precursors for the synthesis of larger, more complex fluorinated polycyclic aromatic hydrocarbons (F-PAHs). oup.comresearchgate.net Annulation and cyclization reactions, which involve the formation of new rings, can be achieved through intramolecular C–H activation or other cyclization strategies.

For example, Pd(II)-catalyzed cyclization has been successfully applied to biphenyl precursors to generate fluorinated phenanthrenes. In one study, 2-(biphenyl-2-yl)-1,1-difluoro-1-hexene was used to synthesize a butylated F-phenanthrene derivative. oup.com These ring-closure reactions often proceed through intermediates stabilized by the fluorine atoms. The synthesis of various F-PAHs and their heteroaromatic analogs has been achieved through Friedel–Crafts-type cyclizations of fluoroalkenes, which proceed via α-fluorine-stabilized cationic intermediates. oup.com Such strategies provide systematic access to pinpoint-fluorinated PAHs, where fluorine atoms are installed at specific, regiochemically defined positions. researchgate.net

Fundamental Bond Cleavage Processes in Highly Fluorinated Compounds

The study of highly fluorinated compounds, such as 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl, is crucial due to their unique chemical properties and persistence in various environments. A key aspect of their reactivity involves the cleavage of strong chemical bonds, particularly the carbon-fluorine bond. Understanding these fundamental processes is essential for developing methods for their transformation and degradation.

Carbon-Fluorine Bond Scission

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes its cleavage, or scission, a significant chemical challenge. baranlab.orgnih.gov The high bond dissociation energy of the C-F bond in fluoroarenes imparts considerable stability to these molecules. baranlab.orgresearchgate.net However, various methods have been developed to activate and cleave this robust bond, often involving transition metal complexes, photoredox catalysis, or strong Lewis acids. researchgate.netresearchgate.netosaka-u.ac.jpnih.gov

In the context of polyfluorinated aromatic compounds, C-F bond activation can proceed through several mechanisms:

Oxidative Addition: Low-valent transition metal complexes can insert into the C-F bond, a process known as oxidative addition. This is a common pathway for initiating the functionalization of fluoroarenes. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine atoms in polyfluorinated rings makes the aromatic system electron-deficient and susceptible to attack by nucleophiles. This can lead to the displacement of a fluoride ion. researchgate.net

Single-Electron Transfer (SET): Photoredox catalysis and other radical-initiating methods can facilitate the transfer of an electron to the fluoroarene, forming a radical anion. This intermediate can then fragment, leading to C-F bond cleavage. rsc.orgspringernature.com

Research on related polyfluorinated compounds provides insights into the potential reactivity of this compound. For instance, studies on hexafluorobenzene and other polyfluorinated systems have demonstrated that the regioselectivity of C-F bond activation can be influenced by the metal center, ligands, and the substitution pattern on the aromatic ring. baranlab.orgresearchgate.net

Below is a table summarizing the general bond dissociation energies (BDEs) of carbon-halogen bonds, highlighting the strength of the C-F bond.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~110-130 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

This interactive table provides a general comparison of bond strengths.

Other Selective Bond Activations and Rearrangements

Beyond direct C-F bond scission, other selective bond activations and rearrangements can occur in highly fluorinated compounds. While specific studies on this compound are not extensively detailed in the literature, general principles from related molecules can be considered.

Selective C-H Bond Activation: In partially fluorinated biphenyls, competition between C-F and C-H bond activation can occur. The presence of fluorine substituents can influence the acidity and reactivity of adjacent C-H bonds, sometimes directing metal catalysts to activate a C-H bond in preference to a C-F bond. researchgate.net The regioselectivity of such reactions is often dictated by the electronic and steric environment created by the fluorine atoms. researchgate.net

Rearrangement Reactions: Photochemical irradiation can induce rearrangements in some fluoroaromatic compounds. For example, hexafluorobenzene can isomerize to its Dewar benzene (B151609) derivative under UV light. wikipedia.org While analogous rearrangements for this compound have not been specifically reported, the potential for photochemical transformations exists. Other types of rearrangements, such as the Wolff rearrangement, are well-established in organic chemistry for converting α-diazocarbonyl compounds into ketenes, though their direct application to the biphenyl backbone would require specific functionalization. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Fluorinated Biphenyls

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Fluorinated Molecules

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural identification of complex fluorinated molecules like 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl. Unlike nominal mass instruments, HRMS provides exact mass measurements, enabling the determination of elemental composition and the differentiation between isobaric compounds.

In the analysis of fluorinated biphenyls, electron ionization (EI) is a common technique. The resulting mass spectrum reveals a molecular ion peak (M+•) and a series of fragment ions. The fragmentation patterns are influenced by the number and position of fluorine atoms on the biphenyl (B1667301) core. For polyfluorinated biphenyls, characteristic fragmentation includes the loss of fluorine (F•), difluorocarbene (:CF2), and cleavage of the biphenyl bond. The stability of the resulting ions often dictates the major fragmentation pathways. For instance, the fragmentation of aromatic compounds can be complex, with rearrangements and multiple bond cleavages. libretexts.orgmiamioh.educore.ac.uk

Table 1: Postulated Major HRMS Fragments for this compound

| Fragment Ion | Formula | Description |

|---|---|---|

| [C12H4F6]+• | C12H4F6 | Molecular Ion |

| [C12H4F5]+ | C12H4F5 | Loss of a fluorine atom |

| [C11H4F4]+• | C11H4F4 | Loss of CF2 |

| [C6H4F]+ | C6H4F | Fluorophenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organofluorine compounds. The 19F nucleus is particularly advantageous for NMR due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, making it a highly sensitive nucleus for NMR detection. wikipedia.org The chemical shifts in 19F NMR span a wide range, which minimizes signal overlap and facilitates detailed structural analysis. wikipedia.orgucsb.edu

For this compound, 1H, 13C, and 19F NMR spectra would provide complementary information. The 1H NMR spectrum would show signals for the protons on the non-fluorinated phenyl ring, with their chemical shifts and coupling patterns influenced by the adjacent fluorinated ring. rsc.org The 13C NMR would reveal the carbon skeleton, with the carbon signals being split by coupling to attached fluorine atoms (nJCF). The 19F NMR spectrum would be the most informative for the fluorinated part of the molecule, with distinct signals for each chemically non-equivalent fluorine atom. The chemical shifts and coupling constants (nJFF) between the fluorine atoms would provide crucial information about their relative positions on the biphenyl ring. wikipedia.orgrsc.org

Due to the complexity of interpreting 19F NMR spectra, especially for molecules with multiple fluorine atoms, computational methods for predicting chemical shifts have become invaluable. nih.govresearchgate.net Density Functional Theory (DFT) based procedures are widely used to predict 19F NMR chemical shifts with a reasonable balance of accuracy and computational cost. rsc.orgimperial.ac.uk These calculations can help in the assignment of signals in experimental spectra to specific fluorine atoms within the molecule. nih.govresearchgate.net

Various DFT functionals and basis sets have been evaluated for their performance in predicting 19F chemical shifts. mdpi.com For instance, methods like B3LYP with the 6-31+G(d,p) basis set have been shown to provide good accuracy for fluorinated aromatic compounds. nih.gov The accuracy of these predictions can be further improved by using scaling factors derived from a curated dataset of compounds with known experimental shifts. nih.gov For complex molecules, these computational tools can aid in distinguishing between different isomers and confirming structural assignments. researchgate.net

Table 2: Comparison of DFT Methods for 19F NMR Chemical Shift Prediction

| DFT Method | Basis Set | Typical Error (ppm) | Reference |

|---|---|---|---|

| ωB97XD | aug-cc-pvdz | ~3.5 | rsc.orgimperial.ac.uk |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of fluorinated biphenyls from complex matrices. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques employed.

For the trace analysis of fluorinated compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique. chromatographyonline.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.govnih.gov The separation is typically achieved using a reversed-phase LC column, and the detection is performed using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. chromatographyonline.comnih.gov

In the analysis of this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation from other components in the sample. The mass spectrometer would be tuned to detect the specific precursor-to-product ion transitions for the target analyte, which provides a high degree of certainty in identification and quantification. While specific methods for this exact compound are not detailed in the provided search results, the general approach for other fluorinated organic pollutants is well-established. nih.govshimadzu.com

Table 3: Typical Parameters for LC-MS/MS Analysis of Fluorinated Compounds

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate. nih.gov |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), typically in negative ion mode for many fluorinated compounds. |

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Analysis

TOF analysis measures the total amount of organically bound fluorine in a sample. qa-group.com AOF, on the other hand, is a measure of the fraction of organic fluorine compounds that can be adsorbed onto a material like activated carbon. qa-group.comlabcompare.com This is particularly relevant for aqueous samples. qa-group.comlcms.cznih.gov

Combustion Ion Chromatography (CIC) is a key technique for the determination of TOF and AOF. nih.govnih.govchromatographyonline.com In this method, the sample is combusted at a high temperature, which breaks down the organofluorine compounds and converts the fluorine into hydrogen fluoride (B91410) (HF). ifpmag.comresearchgate.net The resulting gases are then passed through an absorption solution, and the fluoride concentration in this solution is determined by ion chromatography. lcms.cznih.govacs.org

CIC is a robust method for quantifying the total organic fluorine content and can be used for a wide range of sample matrices. nih.govresearchgate.net It is particularly useful for assessing the presence of unknown or uncharacterized organofluorine compounds that would be missed by targeted analyses. nih.govnih.gov For AOF analysis using CIC, the aqueous sample is first passed through an adsorbent material, which is then combusted. labcompare.comlcms.czlabtil.com

Table 4: Overview of TOF and AOF Analysis using CIC

| Parameter | Description |

|---|---|

| Sample Preparation | |

| TOF | Direct combustion of the sample. |

| AOF | Adsorption of organic compounds from an aqueous sample onto activated carbon, followed by combustion of the carbon. labcompare.comlcms.cz |

| Combustion | |

| Temperature | Typically > 900 °C |

| Atmosphere | Oxygen-rich |

| Detection | |

| Technique | Ion Chromatography |

Emerging Fluorine-Specific Analytical Methods

The detection and quantification of fluorinated compounds, such as this compound, present unique analytical challenges. In response, several emerging analytical methods have been developed to provide fluorine-specific detection, offering enhanced sensitivity and selectivity. These techniques are crucial for understanding the environmental fate and toxicological profiles of complex fluorinated molecules.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Fluorine Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, but the direct determination of fluorine is challenging due to its high ionization potential. researchgate.netnih.gov However, recent advancements have enabled indirect fluorine detection. One novel approach involves the formation of polyatomic ions in the argon plasma. nih.govresearchgate.net For instance, by introducing a barium solution with the fluorine-containing sample, the polyatomic ion [BaF]⁺ can be formed and detected by the mass spectrometer. nih.govrsc.orgrsc.org This method allows for fluorine-specific detection, eliminating interferences from non-fluorinated compounds. nih.gov

The coupling of High-Performance Liquid Chromatography (HPLC) with ICP-MS (HPLC-ICP-MS/MS) further enhances this capability. nih.govresearchgate.net This hyphenated technique allows for the separation of different fluorinated compounds before their element-specific detection. nih.gov It has proven effective for the analysis of per- and polyfluoroalkyl substances (PFAS), demonstrating that even compounds not easily ionizable by conventional methods like electrospray ionization (ESI-MS) can be detected and quantified. nih.gov While direct determination of fluorine by conventional ICP-MS is difficult, modifications to the instrument and analysis procedures can enhance the quality of results for fluorinated compounds. researchgate.netbohrium.com

Table 1: ICP-MS/MS Method Parameters for Fluorine Detection as [BaF]⁺

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Detection Mode | Formation of [¹³⁸Ba¹⁹F]⁺ polyatomic ion | researchgate.netrsc.org |

| Instrumentation | HPLC coupled with ICP-MS/MS and ESI-MS | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.043 mg L⁻¹ (for fluoride in water) | researchgate.netrsc.org |

| Gradient Elution LOD | 0.49 mg F L⁻¹ | nih.gov |

| Application | Non-target analysis of known and unknown fluorinated compounds | nih.govrsc.org |

Surface-Enhanced Raman Scattering (SERS) for Rapid Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. nanocomposix.comedinst.comnih.gov This enhancement, which can be up to 14 orders of magnitude, allows for the detection of trace amounts of analytes, potentially down to the single-molecule level. nanocomposix.comnih.gov SERS offers several advantages, including rapid analysis and minimal sample preparation. edinst.com

For the detection of fluorinated compounds, which may have a weak Raman scattering cross-section, SERS provides a viable analytical approach. The technique often involves the use of gold or silver nanoparticles as the enhancing substrate. edinst.com One strategy for detecting fluorosurfactants involves using a cationic dye to form an ion-pair with the analyte, which then co-precipitates onto the SERS substrate. researchgate.netrsc.org This not only increases the analyte's affinity for the surface but also boosts the Raman signal due to the high Raman activity of the dye. researchgate.netrsc.org By using substrates like graphene oxide decorated with silver nanoparticles, researchers have successfully detected compounds like perfluorooctanoic acid (PFOA) at parts-per-billion levels. researchgate.net While direct application on this compound is not widely documented, the principles of SERS are applicable to aromatic molecules, suggesting its potential for detecting fluorinated biphenyls. rsc.org

Table 2: SERS Detection Strategies for Fluorinated Compounds

| Strategy | Description | Example Analytes | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ion-Pair Formation | A cationic dye is used to form an immiscible ion-pair with the fluorosurfactant, enhancing its precipitation onto the SERS substrate. | PFOA, PFOS, 6:2FTS | ~50 ppb for PFOA | researchgate.netrsc.org |

| Dual Substrate | Graphene oxide (GO) increases loading affinity, while silver nanoparticles (AgNPs) provide SERS enhancement. | PFOA, PFOS | ~50 ppb for PFOA | researchgate.netrsc.org |

| Coated Nanoparticles | A polymer film (e.g., PDMS) coated on a gold nanoparticle film can capture and preconcentrate aromatic molecules for enhanced detection. | Toluene, Benzene (B151609), Nitrobenzene | 0.5 ppm for Toluene | rsc.org |

Particle-Induced Gamma-ray Emission Spectroscopy (PIGE) for Total Fluorine

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique used for the determination of total elemental concentrations in a sample. clu-in.orgresearchgate.net It is particularly well-suited for quantifying total fluorine content. serdp-estcp.mil The method involves bombarding a sample with a beam of accelerated protons. researchgate.netserdp-estcp.mil When the protons interact with fluorine-19 nuclei, they induce a nuclear reaction that results in the emission of characteristic gamma-rays. serdp-estcp.milnih.gov The energy of these gamma-rays is unique to fluorine, allowing for its specific identification and quantification. researchgate.net

PIGE has been established as a rapid and reliable screening tool for the presence of per- and polyfluoroalkyl substances (PFAS) in a wide variety of materials, including consumer products and environmental samples. clu-in.orgresearchgate.netresearchgate.netillinois.edu A key advantage of PIGE is that it provides a measure of the total fluorine concentration, regardless of the specific chemical form of the fluorine-containing compounds. serdp-estcp.milacs.org This makes it an ideal method for initial screening to identify samples that may contain unknown or a complex mixture of fluorinated substances. acs.org While PIGE does not identify individual compounds, it can efficiently flag samples with elevated fluorine levels for further analysis by more specific techniques like LC-MS/MS. serdp-estcp.mil The technique has been developed for rapid analysis, often requiring only a few minutes per sample. clu-in.org

Non-Targeted Analysis for Comprehensive Fluorinated Compound Detection

The vast number of fluorinated compounds in commercial use and present in the environment necessitates analytical approaches that can detect more than just a predefined list of target analytes. nih.govchromatographyonline.com Non-targeted analysis (NTA) is a strategy designed to provide a more comprehensive screen for both known and unknown chemicals in a sample. researchgate.net

NTA workflows often utilize high-resolution mass spectrometry (HRMS) coupled with chromatographic separation. researchgate.net However, identifying unknown fluorinated compounds can be challenging due to the small mass deficiency of fluorine. nih.gov This is where fluorine-specific detectors, like the aforementioned HPLC-ICP-MS/MS, play a crucial role. By first identifying all fluorine-containing species in a sample, subsequent efforts can be focused on elucidating their specific structures using HRMS. nih.gov This integrated approach helps to uncover novel fluorinated compounds that would be missed by traditional targeted methods. nih.govchromatographyonline.com Studies have shown that a significant portion of the total organic fluorine in environmental and biological samples is often not accounted for by targeted analysis of legacy compounds alone. nih.gov NTA helps to bridge this gap, providing a more complete picture of the chemical landscape, which is essential for assessing the full scope of exposure to compounds like fluorinated biphenyls. chromatographyonline.comnih.gov

Environmental Fate and Degradation of Polyfluorinated Biphenyls

Environmental Distribution and Transport Mechanisms

The distribution of polyfluorinated biphenyls in the environment is dictated by their partitioning behavior between air, water, soil, and sediment, as well as their propensity for long-range transport.

The partitioning of polyhalogenated biphenyls is largely influenced by their hydrophobicity. For instance, the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a key parameter in predicting its environmental distribution. For PCBs, there is a clear trend of increasing Kow with an increasing number of chlorine atoms. clu-in.orgnih.gov It is reasonable to assume a similar trend for polyfluorinated biphenyls, suggesting that 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl would have a high Kow value and therefore a strong tendency to partition from water into organic phases.

This hydrophobicity leads to strong sorption to soil organic matter and sediments. in.govascelibrary.org Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that sorption to soil and sediment is a primary factor controlling their mobility. nih.govresearchgate.nettdl.org The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe this sorption, and for hydrophobic compounds like polyhalogenated biphenyls, Koc values are typically high. clu-in.org Consequently, this compound is expected to be predominantly found in soil and sediment, with lower concentrations in the aqueous phase.

While having low vapor pressure, the semi-volatile nature of some polyhalogenated biphenyls allows them to be transported over long distances in the atmosphere, with subsequent deposition in remote areas. nih.govepa.gov The lighter congeners of PCBs are generally more volatile and thus more mobile in the atmosphere. epa.gov

Table 1: Predicted Partitioning Behavior of this compound in Environmental Compartments

| Environmental Compartment | Expected Partitioning Behavior | Governing Physicochemical Properties |

|---|---|---|

| Air | Low to moderate potential for atmospheric transport, depending on vapor pressure. | Vapor Pressure, Henry's Law Constant |

| Water | Low solubility and tendency to partition to other phases. | Aqueous Solubility, Octanol-Water Partition Coefficient (Kow) |

| Soil | Strong sorption to organic matter, leading to accumulation and low mobility. | Organic Carbon-Water Partition Coefficient (Koc) |

| Sediment | Significant accumulation due to hydrophobicity and particle settling. | Hydrophobicity, Particle Sorption |

The molecular structure of polyfluorinated biphenyls, particularly the number and position of fluorine atoms, significantly influences their environmental mobility. The introduction of fluorine atoms into the biphenyl (B1667301) structure increases its molecular weight and hydrophobicity, which generally leads to decreased mobility in the environment. nih.govtdl.org

The air-water interface can act as a significant reservoir for many polyfluorinated compounds. Due to their amphiphilic nature, with a hydrophobic fluorinated tail and a less hydrophobic biphenyl core, these compounds can accumulate at interfaces. This phenomenon has been observed for various PFAS and can significantly impact their transport in unsaturated soils and their atmospheric deposition into water bodies. The accumulation at the air-water interface can enhance the transport of these compounds in the environment.

Transformation and Degradation Pathways

The persistence of this compound in the environment is a result of the high stability of the C-F bond, which makes it resistant to both abiotic and biotic degradation.

Abiotic degradation of persistent organic pollutants can occur through processes such as photolysis and hydrolysis. For polyhalogenated biphenyls, hydrolysis is generally not considered a significant degradation pathway due to the lack of hydrolyzable functional groups. cdc.gov

Photolysis, or degradation by sunlight, has been shown to be a potential degradation pathway for some polyhalogenated aromatic compounds. cdc.govnih.gov For PBBs, photolytic degradation has been observed in soils and in solution, leading to the formation of less brominated biphenyls. cdc.govnih.gov It is plausible that this compound could undergo similar photochemical reactions in the environment, leading to stepwise defluorination. The rate and extent of photolysis would depend on factors such as the presence of photosensitizers and the environmental matrix. For instance, photocatalytic degradation of polycyclic aromatic hydrocarbons has been demonstrated using TiO2 composites, suggesting that similar advanced oxidation processes could potentially degrade persistent fluorinated compounds. acs.org

While the carbon-fluorine bond is highly resistant to cleavage, some microorganisms have demonstrated the ability to degrade certain polyfluorinated compounds. The biodegradation of polyfluorinated biphenyls is an area of active research, with several studies providing insights into potential pathways.

Research has shown that certain bacteria can utilize fluorinated biphenyls as a source of carbon and energy. For example, Pseudomonas pseudoalcaligenes KF707 and Burkholderia xenovorans LB400 have been shown to degrade 2,3,4,5,6-pentafluorobiphenyl (B165447) and 4,4'-difluorobiphenyl. nih.gov The degradation proceeds through the well-established biphenyl catabolic pathway, initiated by a dioxygenase enzyme. nih.gov In the case of 2,3,4,5,6-pentafluorobiphenyl, novel metabolites such as 3-pentafluorophenyl-cyclohexa-3,5-diene-1,2-diol and 3-pentafluorophenyl-benzene-1,2-diol have been identified. nih.gov

The degree of fluorination and the substitution pattern can significantly affect the susceptibility of a compound to microbial attack. Generally, higher levels of halogenation lead to increased resistance to biodegradation. nih.gov Therefore, this compound is expected to be more recalcitrant to microbial degradation than its less fluorinated counterparts. The presence of fluorine atoms can also influence the subsequent metabolism of degradation intermediates. For example, the fluorinated benzoic acids formed from the degradation of fluorobiphenyls may be more difficult for microorganisms to mineralize.

Table 2: Microbial Degradation of Selected Polyfluorinated Biphenyls

| Compound | Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| 2,3,4,5,6-Pentafluorobiphenyl | Pseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400 | Utilized as a sole carbon and energy source. Degradation proceeds via the biphenyl upper pathway. Identification of fluorinated metabolites. | nih.gov |

| 4,4'-Difluorobiphenyl | Pseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400 | Utilized as a sole carbon and energy source. Formation of 4-fluorobenzoate (B1226621) as a metabolite. | nih.gov |

Thermal Destruction Mechanisms and Products of Fluorinated Pollutants

The thermal destruction of fluorinated pollutants like this compound is a complex process influenced by factors such as temperature, oxygen levels, and the presence of other chemicals. While specific studies on the thermal degradation of this compound are limited, the behavior of analogous compounds such as polychlorinated biphenyls (PCBs) and other poly- and perfluoroalkyl substances (PFAS) provides significant insights. researchgate.netepa.gov

Incomplete combustion of organofluorine chemicals can lead to the formation of various fluorinated products of incomplete combustion (PICs). epa.gov The high thermal stability of the carbon-fluorine (C-F) bond means that high temperatures are required for effective destruction. nih.gov For instance, municipal waste combustors are recommended to operate at temperatures of at least 980 °C for efficient breakdown of such persistent compounds. epa.gov

During thermal processes like pyrolysis (decomposition in the absence of oxygen) and combustion, fluorinated biphenyls can undergo a series of reactions. These may include dehalogenation, cyclization, and fragmentation. A primary concern is the potential for the formation of polyfluorinated dibenzofurans (PFDFs) and, to a lesser extent, polyfluorinated dibenzo-p-dioxins (PFDDs), analogous to the formation of PCDDs and PCDFs from PCBs. researchgate.netosti.gov The pyrolysis of PCBs has been shown to yield polychlorinated dibenzofurans (PCDFs) as major products. researchgate.netosti.gov

The potential products from the thermal destruction of a hexafluorobiphenyl are varied. Under ideal conditions with sufficiently high temperatures and residence times, the compound would mineralize to hydrogen fluoride (B91410) (HF), carbon dioxide (CO₂), and water (H₂O). However, under suboptimal conditions, a range of hazardous byproducts can be formed.

Table 1: Potential Products from Incomplete Combustion of this compound

| Product Category | Example Compounds | Formation Pathway |

|---|---|---|

| Mineralization Products | HF, CO₂, H₂O | Complete oxidation at high temperatures |

| Polyfluorinated Dibenzofurans (PFDFs) | Tetrachloro- and pentachlorodibenzofurans | Intramolecular cyclization with loss of F₂ or HF |

| Lower Fluorinated Biphenyls | Penta-, Tetra-, Trifluorobiphenyls | Stepwise dehalogenation (loss of fluorine atoms) |

| Fluorinated Benzenes | Hexafluorobenzene (B1203771), Pentafluorobenzene | Cleavage of the biphenyl bond |

| Other PICs | Various fluorinated aliphatic and aromatic compounds | Fragmentation and recombination reactions |

This table is illustrative and based on principles from related compounds.

There remain significant uncertainties regarding the specific identities and quantities of PICs that may form from the combustion of new organofluorine chemicals. epa.gov

Mathematical Modeling and Predictive Frameworks for Environmental Behavior

To assess the environmental behavior of compounds like this compound, mathematical models and predictive frameworks are essential, especially when experimental data is scarce. ecetoc.orgresearchgate.net These models help in understanding the persistence, bioaccumulation, and mobility of such chemicals. nih.gov

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) are prominent tools used for this purpose. ecetoc.orgmdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. ecetoc.org For polyfluorinated compounds, bespoke PFAS-specific models are being developed to improve predictive accuracy. mdpi.com

The development of a reliable QSAR/QSPR model involves several key steps:

Data Collection: Aggregating and curating measured data for a specific property (e.g., half-life, partition coefficient) for a range of related chemicals. mdpi.com

Descriptor Calculation: Determining molecular features (descriptors) that represent the chemical structure, such as molar volume, partial atomic charges, and ionization potential. mdpi.comresearchgate.net

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a correlation between the descriptors and the property of interest. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

For PCBs, QSAR models have been developed to predict their elimination half-lives in humans, a measure of persistence. researchgate.net Similar approaches can be applied to polyfluorinated biphenyls. Key descriptors for such models often include electronic parameters and the number and position of halogen atoms. researchgate.net

Recent advancements have seen the integration of machine learning and deep learning techniques, such as convolutional neural networks (CNNs), into predictive frameworks for PFAS. mdpi.com These methods can capture complex, non-linear relationships within environmental data, potentially improving prediction accuracy for environmental fate and effects. mdpi.com

Another modeling approach is the use of fugacity-based models, which predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). researchgate.net These models require input parameters like vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow), which can themselves be predicted using QSPR models. promisces.eu

Table 2: Key Parameters in Environmental Fate Modeling for this compound

| Parameter | Description | Relevance to Environmental Fate | Typical Modeling Approach |

|---|---|---|---|

| Log Kₒw | Octanol-Water Partition Coefficient | Indicates potential for bioaccumulation in fatty tissues. promisces.eu | QSPR, COSMO-RS promisces.eu |

| Henry's Law Constant | Air-Water Partition Coefficient | Governs the exchange between atmosphere and water bodies. promisces.eu | QSPR promisces.eu |

| Vapor Pressure | Tendency of a substance to vaporize | Influences atmospheric transport. | QSPR |

| Water Solubility | Maximum amount that can dissolve in water | Affects mobility in aquatic systems and soil. | QSPR |

| Biodegradation Half-Life | Time for 50% of the compound to be degraded by microorganisms | Key indicator of environmental persistence. nih.gov | QSAR, Bayesian Inference nih.govnih.gov |

This table outlines parameters and common modeling approaches; specific values for the target compound require dedicated modeling or experimental determination.

Ultimately, these predictive frameworks are vital for screening new and existing chemicals, prioritizing those that may warrant more extensive testing, and designing less persistent and more environmentally benign alternatives. ecetoc.orgnih.gov

Future Research Directions in Hexafluorobiphenyl Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of specifically substituted polyfluorinated biphenyls remains a significant challenge. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

Catalytic C-H Activation/Fluorination: A primary goal is to move beyond classical methods that often require pre-functionalized starting materials. Direct C-H activation followed by fluorination on a biphenyl (B1667301) core or the C-H activation of a fluorinated benzene (B151609) ring for subsequent coupling would represent a major advance in atom economy. Research into transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) capable of selectively activating specific C-H bonds in the presence of multiple C-F bonds is a promising avenue.

Late-Stage Fluorination: Developing methods for the selective introduction of fluorine atoms onto a pre-formed biphenyl skeleton at a late stage of a synthesis is highly desirable. This approach would allow for the rapid generation of diverse hexafluorobiphenyl isomers from a common intermediate. Photoredox catalysis using novel fluorinating agents could provide mild and selective reaction conditions for this purpose. nih.gov

Improved Cross-Coupling Methodologies: While Suzuki-Miyaura coupling is a powerful tool for forming the biphenyl bond, reactions involving polyfluorinated substrates can be challenging. researchgate.net Future work should aim to develop more robust catalyst systems that are tolerant of various functional groups and provide high yields for sterically hindered or electronically deactivated coupling partners. researchgate.net Exploring alternative cross-coupling reactions, such as Stille or Hiyama couplings, with fluorinated substrates could also yield more efficient routes.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Arylation | High atom economy, fewer synthetic steps | Achieving high regioselectivity on the non-fluorinated ring |

| Late-Stage C-H Fluorination | Rapid access to analogues from a common precursor | Controlling the position and number of fluorine introductions |

| Optimized Suzuki Coupling | Well-established reaction, predictable outcomes | Overcoming low reactivity of polyfluoroaryl boronic acids |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The dense arrangement of fluorine atoms in 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl significantly alters its electronic properties and steric profile, suggesting that it may exhibit unique reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine atoms activates the aromatic rings towards nucleophilic attack. Future studies should systematically investigate the SNAr reactions of hexafluorobiphenyl with a wide range of nucleophiles (O, N, S-based). Understanding the regioselectivity of these reactions—determining which fluorine atom is preferentially displaced—is crucial for using this compound as a building block for more complex molecules.

Photochemical Reactions: The influence of multiple fluorine atoms on the excited-state properties of biphenyls is an area ripe for exploration. Research into the photochemical reactions of hexafluorobiphenyl, such as photocyclizations or photosubstitutions, could lead to novel transformations and the synthesis of unique polycyclic aromatic structures. rsc.org

Ortho-Lithiation and Functionalization: Directed ortho-lithiation is a powerful tool in aromatic chemistry. Investigating whether the existing phenyl group or one of the fluorine atoms can direct metalation at a specific position would open up pathways for further functionalization of the hexafluorinated ring.

Advanced Computational Modeling for Complex Interactions and Prediction

Computational chemistry provides invaluable tools for understanding and predicting the behavior of complex molecules. mdpi.com For hexafluorobiphenyls, advanced modeling will be essential for guiding experimental work.

Conformational Analysis: The rotational barrier around the biphenyl C-C bond (atropisomerism) is significantly influenced by the bulky fluorine atoms at the ortho positions (2 and 2'). Computational studies using Density Functional Theory (DFT) can accurately predict the energy barriers to rotation and the stable conformations of the molecule, which are critical for understanding its interactions and potential applications in areas like asymmetric catalysis.

Predicting Reactivity: Molecular orbital calculations can identify the most electron-deficient sites on the aromatic rings, thereby predicting the most likely positions for nucleophilic attack. mdpi.com Similarly, modeling transition states can help elucidate reaction mechanisms and explain experimentally observed regioselectivity.

Simulating Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions such as hydrogen bonding, halogen bonding, and dipole-dipole interactions. researchgate.net Advanced computational models can simulate how hexafluorobiphenyl interacts with other molecules, solvents, or biological targets. This is crucial for designing materials with specific properties, such as liquid crystals or organic semiconductors. researchgate.netnih.gov

| Property to Model | Computational Method | Potential Insight |

|---|---|---|

| Rotational Energy Barrier | Density Functional Theory (DFT) | Predicting atropisomeric stability |

| Molecular Electrostatic Potential | Hartree-Fock, DFT | Identifying sites for electrophilic/nucleophilic attack |

| Non-Covalent Interactions | Symmetry-Adapted Perturbation Theory (SAPT) | Understanding crystal packing and supramolecular assembly |

Innovative Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of thermal stability, chemical inertness, and specific electronic properties conferred by fluorine atoms makes hexafluorobiphenyls attractive candidates for advanced materials.

Organic Electronics: Polyfluorinated aromatic compounds are widely investigated as n-type organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.gov Future research should focus on synthesizing derivatives of this compound and evaluating their charge transport properties, thermal stability, and film-forming capabilities for use in electronic devices. researchgate.net

Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a common motif in liquid crystal design. The introduction of multiple fluorine atoms can significantly alter the material's dielectric anisotropy and viscosity. Hexafluorobiphenyl derivatives could be explored as components in advanced liquid crystal mixtures for display technologies.

Fluorinated Polymers: Incorporating the hexafluorobiphenyl unit into polymer backbones could lead to new materials with high thermal stability, low flammability, low surface energy (hydrophobicity), and low dielectric constants, making them suitable for applications in aerospace, electronics, and specialty coatings.

Strategies for Environmental Remediation and Sustainable Fluorine Utilization in Chemical Synthesis

As with many halogenated compounds, the environmental fate of polyfluorinated biphenyls is a critical consideration. Parallels can be drawn to research on polychlorinated biphenyls (PCBs), where significant effort has been dedicated to remediation. frontiersin.org

Bioremediation and Biodegradation Studies: A key research direction is to investigate the microbial degradation of hexafluorobiphenyls. While C-F bonds are generally strong, certain microorganisms have been shown to dehalogenate aromatic compounds. nih.govclu-in.org Identifying or engineering microbes that can cleave the C-F bonds in these compounds would be a crucial step towards developing effective bioremediation strategies. nih.gov

Advanced Oxidation Processes: Investigating the degradation of hexafluorobiphenyls using advanced oxidation processes (AOPs), such as photocatalysis or supercritical water oxidation, could offer a chemical means of remediation for contaminated sites. frontiersin.org

Q & A

Q. What are the standard synthetic routes for preparing 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings using fluorinated aryl halides as precursors. For example, brominated fluorobiphenyl derivatives (e.g., 2-bromo-3,4,5,6-tetrafluoro-1,1'-biphenyl) can be coupled under palladium catalysis with appropriate fluorinated aryl boronic acids. Purification is achieved via flash chromatography using silica gel and oxygen-free solvents to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing fluorinated biphenyl compounds?

Methodological Answer: Key techniques include:

- ¹H and ¹⁹F NMR spectroscopy (using CCl₃F as an external reference for ¹⁹F shifts) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Elemental analysis to validate C, H, and F content.

These methods are standard in studies of fluorinated ligands, as demonstrated in the synthesis of related phosphine ligands .

Q. How can researchers assess the purity of fluorinated biphenyl derivatives?

Methodological Answer: Purity is evaluated via:

- Elemental analysis for quantitative C/H/F ratios.

- High-performance liquid chromatography (HPLC) to detect trace impurities.

- Melting point determination to confirm crystalline consistency.

These steps align with protocols used for analogous fluorinated compounds .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of biphenyl systems?

Methodological Answer: Fluorine's electronegativity induces electron-withdrawing effects, reducing electron density on the aromatic ring. This alters reactivity in cross-coupling reactions (e.g., slower oxidative addition in Pd-catalyzed reactions) and stabilizes metal complexes in catalysis. Comparative studies on difluoro-substituted biphenyls (e.g., 3,4-difluoro-4'-pentylcyclohexylbiphenyl) highlight enhanced thermal stability and altered π-backbonding in metal-ligand interactions .

Q. What computational methods predict crystal packing and intermolecular interactions in hexafluorobiphenyl derivatives?

Methodological Answer:

- Hirshfeld surface analysis quantifies non-covalent interactions (e.g., F···F, C–H···F contacts) using crystallographic data.

- Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to explain packing motifs.

Similar approaches were applied to analyze thiophene-containing biphenyl crystals .

Q. How can fluorinated biphenyl ligands enhance catalytic activity in transition metal complexes?

Methodological Answer: Fluorine's electron-withdrawing nature stabilizes electron-rich metal centers (e.g., Au(I) or Pd(0)), improving catalytic turnover in cross-couplings or hydrogenation. For example, fluorinated phosphine ligands (e.g., L1 in ) enhance Au(I) complex stability and reactivity in C–H activation reactions .

Q. What strategies address regioselective fluorination challenges in biphenyl frameworks?

Methodological Answer:

- Directed ortho-metalation using directing groups (e.g., -OMe, -CONR₂) to position fluorine substituents.

- Electrophilic fluorination with Selectfluor® or N-fluoropyridinium salts under controlled conditions.

Comparable methods were used for brominated biphenyls, suggesting adaptability for fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.